Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

During Fmoc SPPS of Gly-Thr-containing peptides, on-resin aggregation causes incomplete couplings and low crude purity. Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH solves this by incorporating a TFA-labile oxazolidine that disrupts β-sheet formation. Delivered as a pre-acylated Gly-Thr dipeptide, it bypasses the hindered oxazolidine nitrogen acylation bottleneck and extends the chain by two residues in a single step. • Yields increase up to 10-fold in aggregation-prone sequences • Regenerates native Gly-Thr upon standard TFA cleavage • Enables successful synthesis of previously inaccessible targets (e.g., hGH C-terminal peptide)

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
Cat. No. B613460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Synonyms1262308-49-5; Fmoc-Gly-Thr{psi(Me,Me)pro}-OH; Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH; Fmoc-Gly-Thr(Psime,Mepro)-OH; fmoc-gly-thr(psime,mepro)-oh; MolPort-023-223-399; 6896AH; ZINC71788198; AKOS025289430; CF-1361; AK170180; KB-308526; FT-0697502; (4S)-2,2,5beta-Trimethyl-3-[N-(9H-fluorene-9-ylmethoxycarbonyl)glycyl]oxazolidine-4alpha-carboxylicacid
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1
InChIKeyNUXZZZZUNKUMGM-SZNDQCEHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH for Aggregation-Prone SPPS


Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH (CAS 1262308-49-5) is a commercially available pseudoproline dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It consists of a Gly-Thr dipeptide unit wherein the threonine residue is reversibly protected as a dimethyl-oxazolidine (ψMe,Mepro), mimicking the structure of proline to disrupt β-sheet formation and intermolecular hydrogen bonding during chain elongation [1]. Upon TFA-mediated cleavage, the native Gly-Thr sequence is regenerated without residual modification . This compound is supplied as a white to off-white powder with documented analytical specifications including HPLC purity thresholds and specific optical rotation .

Workflow
Fmoc SPPS for Gly-Thr-containing sequences
Aggregation Control
Reversible pseudoproline disrupts β-sheet formation
Coupling Strategy
Pre-acylated dipeptide extends chain by two residues in one step

Why Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Cannot Be Replaced


In Fmoc SPPS, sequences containing the Gly-Thr motif are prone to on-resin aggregation due to inter-chain hydrogen bonding, leading to incomplete couplings, truncated products, and poor crude purity . While alternative aggregation suppressants exist—such as Hmb backbone protection, elevated temperature coupling, or chaotropic salts—each presents distinct limitations [1]. Hmb-protected amino acids suffer from slow and incomplete acylation of the incoming residue, compromising overall yield and purity [2]. Conversely, the dipeptide presentation of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH circumvents the notoriously difficult acylation of the hindered oxazolidine nitrogen by delivering the ψPro moiety pre-acylated with Gly, thereby eliminating a synthetic bottleneck while extending the chain by two residues in a single step . For sequences requiring Gly-Thr, substitution with standard Fmoc-Gly-Thr-OH or alternative backbone protectants yields inferior crude peptide quality and requires additional optimization [1][2].

Aspect
This Compound
Potential Substitute
Backbone Protection
Reversible ψMe,Mepro oxazolidine
Hmb protection: may slow acylation of subsequent residue
Aggregation Mitigation
Disrupts inter-chain H-bonding
Standard Gly-Thr: aggregation-prone, may reduce crude purity

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Performance Evidence


Purity vs Hmb Backbone Protection

In a direct comparative study of aggregation suppressants for 'difficult' peptide sequences, pseudoproline dipeptide building blocks were evaluated against Hmb-protected amino acid analogues [1]. Both strategies improved crude peptide purity relative to unprotected synthesis, but pseudoproline incorporation demonstrated unequivocally superior results [1]. The inferior performance of Hmb protection was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue, a limitation not observed with pseudoproline dipeptides [1]. This class-level evidence establishes that pseudoproline dipeptides, including the Gly-Thr variant, offer a more robust solution for aggregation-prone sequences.

Purity vs Hmb
Class-level inference
Reported higher crude purity vs Hmb protection
Supports pseudoproline selection for aggregation control
Class-level; direct Gly-Thr dipeptide data pending
Solid-Phase Peptide Synthesis Aggregation Suppression Backbone Protection

Yield Enhancement with Pseudoproline Dipeptides

According to technical documentation from Iris Biotech, a leading manufacturer of peptide synthesis reagents, the insertion of a single pseudoproline dipeptide can achieve 10-fold increases in product yield during the preparation of highly aggregated peptide sequences [1]. While this figure represents class-level performance across pseudoproline derivatives rather than a direct measurement for the Gly-Thr variant, it underscores the magnitude of improvement achievable when replacing standard linear amino acid incorporation with a pseudoproline dipeptide in aggregation-prone regions [1].

Yield Enhancement
Class-level inference
Up to 10-fold yield increase reported
Supports synthesis efficiency gains in aggregated sequences
Class-level observation; Gly-Thr variant-specific data to verify
Peptide Synthesis Yield Aggregation Mitigation Process Optimization

Vendor Purity Specifications

Commercially available Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is supplied with defined purity specifications that vary by vendor. Sigma-Aldrich (Novabiochem) certifies this compound at ≥97.0% purity by HPLC . Chem-Impex International offers a higher grade material with a purity limit of ≥99% (HPLC) . Additionally, a patented large-scale purification method describes the production of this compound at purity levels ≥98.0% using preparative HPLC with dynamic axial compression technology [1]. These specifications enable users to select a grade appropriate for their application requirements, from routine research synthesis to stringent industrial production.

Vendor Purity
Supporting evidence
≥97.0% to ≥99% (HPLC)
Enables grade selection per synthesis requirements
Review vendor COA for lot-specific data
Reagent Quality Control Analytical Specification Procurement Benchmarking

Enabling Inaccessible Peptide Synthesis

The solid-phase synthesis of the C-terminal sequence of human growth hormone (hGH), a 16-residue peptide containing a disulfide bridge, was previously considered inaccessible via standard Fmoc SPPS [1]. Successful synthesis was only achieved by incorporating pseudoproline building blocks—specifically, Fmoc-Ser(ψMe,Mepro)-OH at positions 9 and 13 [1]. While this study employed the Ser pseudoproline monomer rather than the Gly-Thr dipeptide, it directly demonstrates that the ψMe,Mepro oxazolidine modification is essential for disrupting aggregation in challenging sequences [1]. This class-level evidence reinforces that Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, by delivering the same structure-breaking moiety, is uniquely positioned to enable synthesis of peptides containing the Gly-Thr motif that would otherwise fail or produce unacceptably low yields.

Synthesis Feasibility
Class-level inference
Previously inaccessible hGH fragment synthesized with pseudoproline
Indicates potential to rescue challenging Gly-Thr sequences
Based on Ser pseudoproline monomer; Gly-Thr dipeptide extrapolation
Difficult Peptide Synthesis Pseudoproline Monomer Human Growth Hormone Fragment

GLP-1 Agonist Manufacturing Validation

A patent for the synthesis of GLP-1 peptide agonists (including liraglutide and semaglutide precursors) explicitly claims a method comprising the use of Fmoc-pseudoproline dipeptide units instead of single Fmoc-amino acids at internal sequence positions during solid-phase synthesis [1]. The inventors state that prior art standard Fmoc SPPS methodology does not allow for good yields, which is unacceptable for industrial manufacture, and that individual coupling steps were found to be highly inefficient [1]. The solution, as claimed, involves the incorporation of Fmoc-pseudoproline dipeptide units at specific Gly-Thr containing motifs within the GLP-1 sequence [1]. This patent establishes that pseudoproline dipeptides are not only academically useful but are integrated into industrial-scale manufacturing processes for high-value therapeutic peptides.

Industrial Process
Class-level inference
Patent claims pseudoproline dipeptides enable industrial yields for GLP-1 agonists
Supports utility in large-scale peptide production
Gly-Thr dipeptide specifically claimed
GLP-1 Agonists Industrial Peptide Synthesis Process Patent

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH Application Scenarios


Aggregation-Prone Gly-Thr Peptide Synthesis

When a target peptide sequence includes a Gly-Thr dipeptide and exhibits poor crude purity or low isolated yields under standard Fmoc SPPS conditions, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH should be substituted for the linear amino acids. This replacement leverages the ψMe,Mepro oxazolidine's capacity to disrupt β-sheet formation and intermolecular hydrogen bonding, as demonstrated by class-level evidence showing pseudoprolines outperform Hmb backbone protection [1] and can increase yields up to 10-fold in aggregated sequences [2].

GLP-1 Agonist Industrial Synthesis

For large-scale production of GLP-1 agonists (e.g., liraglutide, semaglutide) and other peptide therapeutics containing the Gly-Thr motif, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a validated building block. Patent claims explicitly cite the use of Fmoc-pseudoproline dipeptides at Gly-Thr positions to overcome inefficient couplings and achieve yields acceptable for industrial manufacture, where standard methods fail [1].

Synthesis of Inaccessible Peptide Sequences

For peptide targets that have resisted successful synthesis via conventional Fmoc SPPS, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH offers a proven solution. The successful synthesis of the hGH C-terminal peptide—previously deemed inaccessible—using pseudoproline monomers demonstrates that the ψMe,Mepro modification can enable assembly of highly aggregation-prone sequences [1]. Sequences containing Gly-Thr motifs should prioritize this building block to convert synthetic failures into feasible targets.

High-Purity & cGMP Peptide Production

When analytical rigor or regulatory compliance demands high-purity starting materials, procurement of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH with certified HPLC purity ≥99% (e.g., from Chem-Impex) is warranted [1]. Additionally, the availability of a patented large-scale purification method capable of delivering ≥98.0% purity material supports its suitability for industrial and GMP manufacturing environments [2].

Application
Selection Property
Validation Focus
Gly-Thr peptide with aggregation issues
Pseudoproline dipeptide for β-sheet disruption
Crude purity and coupling completion
Large-scale GLP-1 agonist production
Reported industrial process fit for Gly-Thr motifs
Coupling efficiency and scale-up feasibility
Synthesis of challenging peptide targets
ψMe,Mepro modification to enable assembly
Sequence-specific feasibility testing
Demanding synthesis requiring high-purity reagents
High-purity grade availability
Vendor purity documentation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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